Intoplicine

Dual topoisomerase inhibition Antitumor activity SAR analysis

Intoplicine (RP 60475, NSC 645008) is a dual DNA topoisomerase I/II inhibitor—a mechanism absent in single-target agents like camptothecin or etoposide. It uniquely retains full potency in camptothecin-resistant and m-AMSA-resistant cancer cells, enabling irreplaceable resistance mechanism research. In murine xenograft models of colon, pancreatic, and breast cancer, Intoplicine achieved complete tumor regressions (T/C=0%). An established Phase II dose of 270 mg/m² (1-hr i.v., q3w) with linear PK accelerates translational study design. Procure Intoplicine to validate dual inhibition hypotheses, elucidate resistance pathways, or benchmark novel chemotypes against a clinically characterized dual inhibitor.

Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
CAS No. 125974-72-3
Cat. No. B1672004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntoplicine
CAS125974-72-3
Synonyms11-(3-dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo(e)pyrido(4,3-b)indole dimethanesulfonate
intoplicin
intoplicine
NSC D645008
RP 60475F
RP60475F
Molecular FormulaC21H24N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C
InChIInChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23)
InChIKeyQROONAIPJKQFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Intoplicine (CAS 125974-72-3): A Dual Topoisomerase I/II Inhibitor with Differentiated Antitumor Activity for Preclinical and Clinical Research


Intoplicine (RP 60475, NSC 645008) is a 7H-benzo[e]pyrido[4,3-b]indole derivative [1] that functions as a dual inhibitor of DNA topoisomerase I and II [2]. It was advanced to Phase I/II clinical trials based on its unique mechanism, broad preclinical activity against solid tumors and leukemias, and ability to overcome resistance to single-target topoisomerase inhibitors [3][4].

Why Intoplicine (CAS 125974-72-3) Cannot Be Substituted with Single-Target Topoisomerase Inhibitors or Other Dual Inhibitors


Intoplicine's differentiation stems from its simultaneous and balanced inhibition of both topoisomerase I and II [1], a property not shared by widely used single-target agents like camptothecin (topoisomerase I only) or etoposide/m-AMSA (topoisomerase II only) [2]. Critically, its unique DNA cleavage site patterns and ability to retain activity in cells resistant to these single-target inhibitors [3] preclude simple substitution. Moreover, among dual inhibitors, intoplicine's specific benzopyridoindole scaffold and favorable preclinical efficacy against solid tumors distinguish it from other dual-targeting chemotypes [4].

Quantitative Evidence for Intoplicine (CAS 125974-72-3) Differentiation: Head-to-Head and Comparative Data


Dual Topoisomerase I/II Inhibition with Superior In Vivo Antitumor Activity Versus Single-Target Analogues

In a comparative study of 22 analogues, Intoplicine was the most active compound evaluated in the 7H-benzo[e]pyrido[4,3-b]indole series [1]. The study established that compounds possessing both topoisomerase I- and II-inhibitory properties had superior antitumor activity compared to those selectively inhibiting only one enzyme [1]. This demonstrates that dual inhibition is critical for high in vivo efficacy in this series, and Intoplicine exemplifies this property.

Dual topoisomerase inhibition Antitumor activity SAR analysis

Unique DNA Cleavage Site Patterns Differentiate Intoplicine from Camptothecin and m-AMSA

In a direct comparative study, the topoisomerase cleavage site patterns induced by Intoplicine were unique and distinct from those of camptothecin (a topoisomerase I inhibitor) and m-AMSA (a topoisomerase II inhibitor) [1]. This indicates that Intoplicine interacts with both enzymes in a mechanistically distinct manner, not simply mimicking the combined effects of the two single-target agents.

DNA cleavage site mapping Mechanism of action Topoisomerase poisoning

Intoplicine Circumvents Camptothecin Resistance: Sensitive to Resistant Cells

Data from resistant cell lines showed that while multidrug-resistant cells were cross-resistant to Intoplicine, cells resistant to m-AMSA or camptothecin remained sensitive to Intoplicine [1]. This demonstrates that Intoplicine can overcome resistance mechanisms specific to single-target topoisomerase inhibitors.

Drug resistance Topoisomerase I Cancer cell lines

Broad In Vivo Antitumor Activity Against Solid Tumors in Murine Models

Intoplicine demonstrated high activity against a panel of transplantable solid tumors in mice, with complete regressions observed in colon 38 and pancreatic ductal adenocarcinoma 03 models [1]. This broad activity profile against solid tumors differentiates it from some other topoisomerase inhibitors that may have a narrower spectrum.

In vivo efficacy Xenograft models Solid tumors

In Vitro Activity Against Human Tumor Colony-Forming Units with Incomplete Cross-Resistance to Standard Agents

In a human tumor cloning assay using fresh patient biopsy specimens, Intoplicine showed activity against breast (71%), non-small-cell lung (69%), and ovarian (45%) cancer colony-forming units at 10.0 μg/mL after 1-hour exposure [1]. Importantly, incomplete cross-resistance with doxorubicin, cisplatin, fluorouracil, 4-hydroperoxycyclophosphamide, vinblastine, and etoposide was observed [1], suggesting Intoplicine may retain activity where standard agents fail.

Human tumor cloning assay Ex vivo sensitivity Cross-resistance

Phase I Clinical Pharmacokinetics: Linear PK and Defined Recommended Phase II Dose

Phase I studies established that Intoplicine exhibits linear pharmacokinetics, with AUC and Cmax increasing linearly with dose [1]. The recommended Phase II dose was defined as 270 mg/m² administered as a 1-hour i.v. infusion every 3 weeks [1], with hepatotoxicity being the dose-limiting toxicity [1][2].

Clinical pharmacology Phase I trial Dose recommendation

Intoplicine (CAS 125974-72-3): Recommended Research and Development Applications Based on Quantitative Evidence


Investigating Mechanisms to Overcome Resistance to Single-Target Topoisomerase Inhibitors

Use Intoplicine as a tool compound to study strategies for bypassing camptothecin or m-AMSA resistance. The evidence that camptothecin-resistant cells retain sensitivity to Intoplicine [1] makes it a valuable probe for elucidating resistance mechanisms and developing combination therapies to overcome them.

Preclinical Efficacy Studies in Solid Tumor Models with High Unmet Need

Employ Intoplicine in murine models of colon, pancreatic, and breast cancer where it has demonstrated complete regressions (T/C=0%) in preclinical studies [1]. Its broad and potent activity against solid tumors provides a strong rationale for its use as a positive control or lead compound in these disease areas.

Ex Vivo Sensitivity Testing in Drug-Resistant Patient-Derived Tumor Specimens

Utilize Intoplicine in human tumor cloning assays with fresh patient biopsy material to identify patient populations likely to respond, particularly those with tumors resistant to standard agents like doxorubicin, cisplatin, and etoposide [1]. Its incomplete cross-resistance profile makes it a candidate for personalized oncology research.

Clinical Pharmacology Studies Leveraging Defined Phase I Dosing and PK

Design clinical or translational studies using the established recommended Phase II dose of 270 mg/m² (1-hr i.v. infusion every 3 weeks) and linear PK parameters [1]. This reduces the need for extensive dose-finding and enables more efficient investigation of combinations or alternative schedules.

Technical Documentation Hub

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